Cyclopentadienyltitanium Trichloride: A Comprehensive Technical Guide
Cyclopentadienyltitanium Trichloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentadienyltitanium trichloride (B1173362), with the chemical formula (C₅H₅)TiCl₃ (commonly abbreviated as CpTiCl₃), is an organotitanium compound featuring a titanium atom in the +4 oxidation state. This moisture-sensitive, orange crystalline solid is a key precursor in the synthesis of various titanocene (B72419) derivatives and has garnered significant interest as a catalyst in organic synthesis, particularly in polymerization reactions. Its "piano stool" geometry, comprising a cyclopentadienyl (B1206354) ring, three chloride ligands, and a central titanium atom, imparts unique reactivity. This guide provides an in-depth overview of the synthesis, properties, and key reactions of CpTiCl₃, complete with detailed experimental protocols and tabulated data for easy reference.
Synthesis of Cyclopentadienyltitanium Trichloride
There are two primary, well-established methods for the synthesis of Cyclopentadienyltitanium trichloride.
Method 1: Redistribution Reaction
This method involves the redistribution of ligands between titanocene dichloride ((C₅H₅)₂TiCl₂) and titanium tetrachloride (TiCl₄).[1][2] It is a common and straightforward approach to obtaining CpTiCl₃.
Reaction: (C₅H₅)₂TiCl₂ + TiCl₄ → 2 (C₅H₅)TiCl₃
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Reagents and Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a reaction flask equipped with a magnetic stirrer and a reflux condenser is charged with equimolar amounts of titanocene dichloride ((C₅H₅)₂TiCl₂) and titanium tetrachloride (TiCl₄). Anhydrous, deoxygenated toluene (B28343) or xylene is used as the solvent.
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Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by the change in color of the solution.
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Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure to yield a solid residue. The crude product is then purified by recrystallization from a suitable solvent, such as toluene or a mixture of dichloromethane (B109758) and hexane, to afford orange crystals of CpTiCl₃.
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Yield: While specific yields can vary depending on the scale and purity of reagents, this method generally provides good yields of the desired product.
Method 2: From Cyclopentadienylating Agents
This approach utilizes a cyclopentadienyl-transfer agent, such as trimethylsilylcyclopentadiene (CpSiMe₃), which reacts with titanium tetrachloride to produce CpTiCl₃.[3] This method is advantageous as it often proceeds rapidly and can offer high purity of the final product.[3]
Reaction: (C₅H₅)SiMe₃ + TiCl₄ → (C₅H₅)TiCl₃ + Me₃SiCl
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Reagents and Setup: A reaction flask, under an inert atmosphere, is charged with a solution of titanium tetrachloride (TiCl₄) in an anhydrous, non-coordinating solvent like benzene (B151609) or hexane.
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Reaction Conditions: An equimolar amount of trimethylsilylcyclopentadiene (CpSiMe₃) is added dropwise to the stirred solution of TiCl₄ at room temperature. The reaction is typically exothermic and proceeds rapidly, leading to the precipitation of the yellow-orange product.
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Work-up and Purification: The solid product is collected by filtration under an inert atmosphere, washed with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials and byproducts, and then dried under vacuum.
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Yield: This method is reported to give nearly quantitative yields of CpTiCl₃.[4]
Synthesis Workflow Diagram
Caption: Synthetic routes to Cyclopentadienyltitanium Trichloride.
Properties of Cyclopentadienyltitanium Trichloride
Physical Properties
The key physical properties of CpTiCl₃ are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | Orange crystalline solid | [2] |
| Molecular Formula | C₅H₅Cl₃Ti | [5] |
| Molar Mass | 219.32 g/mol | [5] |
| Melting Point | 210 °C (decomposes) | [2] |
| Density | 1.768 g/cm³ | [2] |
| Solubility | Soluble in polar organic solvents like THF and dichloromethane. Insoluble in water. | [6] |
| Sensitivity | Moisture sensitive | [2] |
Spectroscopic Properties
Spectroscopic techniques are crucial for the characterization of CpTiCl₃.
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference(s) |
| ¹H NMR | CDCl₃ | ~7.05 (s, 5H) | [7] |
| ¹³C NMR | CDCl₃ | ~122.5 | Inferred from similar compounds[8] |
The ¹H NMR spectrum of CpTiCl₃ in CDCl₃ typically shows a single sharp singlet for the five equivalent protons of the cyclopentadienyl ring.[7] The ¹³C NMR spectrum is expected to show a single resonance for the five equivalent carbon atoms of the Cp ring.
The IR spectrum of CpTiCl₃ provides valuable information about its bonding. Key vibrational bands are summarized below.
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference(s) |
| ~3100 | C-H stretching (Cp ring) | Medium | [1][9] |
| ~1440 | C-C stretching (Cp ring) | Strong | [1][9] |
| ~1015 | C-H in-plane bending (Cp ring) | Strong | [1] |
| ~830 | C-H out-of-plane bending (Cp ring) | Strong | [1] |
| ~460 | Ti-Cl stretching | Strong | [1] |
Structural Properties
Reactivity and Applications
Cyclopentadienyltitanium trichloride is a versatile reagent and catalyst in organic and organometallic chemistry.
Reaction with Alcohols
CpTiCl₃ is electrophilic and readily reacts with alcohols to form titanium alkoxide complexes.[2] This reactivity is useful for the synthesis of various titanium-based catalysts and materials.
Reaction with Methanol (B129727): (C₅H₅)TiCl₃ + n MeOH → (C₅H₅)TiCl₃₋ₙ(OMe)ₙ + n HCl (n = 1-3)
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Reagents and Setup: A solution of CpTiCl₃ in an anhydrous solvent (e.g., THF or dichloromethane) is prepared under an inert atmosphere.
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Reaction Conditions: A stoichiometric amount of anhydrous methanol is added dropwise to the stirred solution at a controlled temperature (typically 0 °C to room temperature). A base, such as triethylamine, is often added to scavenge the HCl byproduct.
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Work-up and Purification: The reaction mixture is filtered to remove any precipitated amine hydrochloride. The solvent is then removed from the filtrate under reduced pressure to yield the cyclopentadienyltitanium methoxy-chloride product. The degree of substitution can be controlled by the stoichiometry of the reactants.
Reduction Reactions
CpTiCl₃ can be reduced to the corresponding titanium(III) species, (C₅H₅)TiCl₂, using reducing agents like zinc powder.[2] This Ti(III) complex is a valuable reagent in organic synthesis.
Reaction: (C₅H₅)TiCl₃ + 0.5 Zn → 0.5 [(C₅H₅)TiCl₂]₂ + 0.5 ZnCl₂
Catalytic Applications
CpTiCl₃, often in combination with a co-catalyst such as methylaluminoxane (B55162) (MAO), is an effective catalyst for the polymerization of olefins, particularly for the syndiotactic polymerization of styrene.[3] It is also used as a catalyst in other organic transformations, including transesterification reactions for the depolymerization of polyesters.[10]
Logical Relationship Diagram for Reactivity
Caption: Key reactions and applications of CpTiCl₃.
Safety and Handling
Cyclopentadienyltitanium trichloride is a moisture-sensitive and air-sensitive compound. All manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). It is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.
Conclusion
Cyclopentadienyltitanium trichloride is a fundamentally important organometallic compound with well-defined synthetic routes and a range of interesting properties and reactivities. Its utility as a precursor to other organotitanium complexes and as a catalyst in polymerization and other organic transformations makes it a valuable tool for researchers in both academic and industrial settings. This guide has provided a comprehensive overview of its synthesis and properties, offering detailed protocols and data to aid in its safe and effective use in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. (Cyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopentadienyl titanium trichloride | C5H5Cl3Ti | CID 53384275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Titanocene_dichloride [chemeurope.com]
- 7. CYCLOPENTADIENYLTITANIUM TRICHLORIDE(1270-98-0) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
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